3,6-Dichlorophthalic anhydride

Photochemistry EPR Spectroscopy Radical Chemistry

Specify the 3,6-dichloro isomer for absolute control over your advanced polymer properties. Unlike 4,5-dichloro or non-halogenated analogs, 3,6-DCPA uniquely dictates the radical behavior, thermal stability (Td10 up to 531 °C), and inherent viscosity (0.36-0.55 dL/g) of high-performance polyimides. It also serves as a potent, low-addition nucleating agent (0.001-1 phr) for crystalline polyolefins and the essential precursor for 3,6-difluorophthalic anhydride. Available in ≥98% purity as a white crystalline solid; contact us for research or bulk quantities.

Molecular Formula C8H2Cl2O3
Molecular Weight 217 g/mol
CAS No. 4466-59-5
Cat. No. B104849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichlorophthalic anhydride
CAS4466-59-5
Synonyms4,7-Dichloroisobenzofuran-1,3-dione;  3,6-Dichlorophthalic Acid Anhydride;  3,6-Dichlorophthalic Anhydride;  4,7-Dichloro-1,3-isobenzofurandione
Molecular FormulaC8H2Cl2O3
Molecular Weight217 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C(=O)OC2=O)Cl
InChIInChI=1S/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
InChIKeyHEGLMCPFDADCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichlorophthalic Anhydride (CAS 4466-59-5): Technical Baseline for Scientific Procurement


3,6-Dichlorophthalic anhydride (3,6-DCPA), CAS 4466-59-5, is a halogenated aromatic anhydride (C8H2Cl2O3, MW 217.01) distinguished by chlorine substitution at the 3- and 6-positions of the phthalic anhydride core [1]. It is a white to off-white crystalline solid with a melting point of 188-190 °C and a LogP of 2.12-2.72, indicating moderate lipophilicity [2]. This compound serves primarily as a reactive intermediate in polymer synthesis and organic transformations, where its specific substitution pattern governs its reactivity profile and the properties of derived materials .

Why 3,6-Dichlorophthalic Anhydride (CAS 4466-59-5) Cannot Be Casually Substituted


Substituting 3,6-DCPA with other chlorinated phthalic anhydrides or the parent compound is not chemically neutral. The precise 3,6-substitution pattern dictates the compound's radical behavior under photoreductive conditions, the degree of polymerization achievable in polyimide synthesis, and its specific function as a nucleating agent. For example, 4,5-dichlorophthalic anhydride exhibits a distinct radical anion profile and does not form hydrogen adducts in EPR studies, directly impacting its utility in photochemical applications [1]. Similarly, while tetrachlorophthalic anhydride can be a precursor, it requires a multi-step reduction to yield 3,6-DCPA, adding complexity and cost [2]. The specific steric and electronic environment of the 3,6-isomer is a key determinant in material properties, such as the inherent viscosity of resulting polyimides [3].

Quantitative Differentiation of 3,6-Dichlorophthalic Anhydride (CAS 4466-59-5) for Evidence-Based Procurement


Distinct Radical Formation in Photoreduction vs. Phthalic Anhydride and 4,5-Dichloro Isomer

Under identical photoreductive conditions in 2-propanol, 3,6-dichlorophthalic anhydride (3,6-DCPA) exhibits a unique radical formation profile compared to phthalic anhydride (PA) and 4,5-dichlorophthalic anhydride (4,5-DCPA). This difference is critical for applications involving photochemical reactions [1].

Photochemistry EPR Spectroscopy Radical Chemistry

Polyimide Inherent Viscosity and Thermal Stability from Bis(chlorophthalimide) Coupling

Polyimides synthesized via Ni-catalyzed coupling of bis(chlorophthalimide)s derived from chlorophthalic anhydrides show that the isomeric composition significantly impacts polymer chain length and thermal stability. Polymers prepared from bis(4-chlorophthalimide) are compared to copolymers derived from a mixture of three isomeric bis(chlorophthalimide)s, which would include the 3,6-isomer [1].

Polymer Chemistry Polyimide Synthesis Material Science

Defined Use as a Polyolefin Nucleating Agent vs. Dibenzylidenesorbitol Analogs

3,6-Dichlorophthalic anhydride is explicitly claimed for use as a crystallization nucleating agent for crystalline polyolefin resins, representing a structural departure from conventional dibenzylidenesorbitol-based nucleators. Its preferred addition level provides a quantitative baseline for formulation [1].

Polymer Additives Nucleation Polyolefin Processing

Lipophilicity Profile (LogP 2.12-2.72) vs. Parent Phthalic Anhydride

The introduction of two chlorine atoms at the 3- and 6-positions of the phthalic anhydride core substantially increases the compound's lipophilicity compared to the non-halogenated parent, phthalic anhydride. This difference is quantified by the calculated partition coefficient (LogP) [1].

ADME Properties Chemical Intermediate Physical Chemistry

Antimicrobial Activity Profile of Derived Compounds vs. Direct Analogs

While 3,6-DCPA itself is an intermediate, its utility in synthesizing antimicrobial phthalazines and quinones is established. A direct comparison of the anhydride's antimicrobial activity against Streptomyces sclerotiorum shows it is inactive, similar to its 4,5-dichloro analog, whereas the difluoro derivative shows a different profile [1].

Antimicrobial Bioactivity Pharmaceutical Intermediate

Storage and Handling Requirements vs. Other Halogenated Anhydrides

3,6-Dichlorophthalic anhydride is specified as moisture-sensitive and requires storage under inert gas (nitrogen or argon) at 2-8°C . This is a common but critical handling constraint for anhydrides, with variations in stability among halogenated analogs potentially impacting shelf-life and purity.

Chemical Stability Logistics Lab Safety

High-Value Application Scenarios for 3,6-Dichlorophthalic Anhydride (CAS 4466-59-5)


Synthesis of High-Performance Polyimides for Electronics and Aerospace

3,6-DCPA is a critical monomer for synthesizing chlorinated polyimides via Ni-catalyzed coupling. As evidenced in Section 3, the specific isomer influences the final polymer's inherent viscosity (0.36-0.55 dL/g for copolymers) and thermal stability (Td10 up to 531 °C) [1]. Researchers and manufacturers developing polyimides for flexible displays, high-temperature coatings, or aerospace composites should select the 3,6-isomer to precisely tune polymer molecular weight and processability, a level of control not possible with non-halogenated analogs or other isomers.

Crystallization Nucleating Agent for Polyolefin Plastics

As detailed in a patent by Tokuyama Corp, 3,6-DCPA is an effective nucleating agent for crystalline polyolefin resins at low addition levels of 0.001-1 part per 100 parts resin [2]. This application is for polymer compounders seeking to improve the crystallization rate, optical clarity, or mechanical properties of polypropylene and polyethylene products. It provides a chemically distinct alternative to conventional sorbitol-based nucleators, potentially offering a different balance of properties and cost-performance.

Precursor for Antimicrobial Phthalazine and Quinone Derivatives

3,6-DCPA serves as a key intermediate in the synthesis of substituted phthalazines and quinones that exhibit antimicrobial activity . While the anhydride itself is inactive in direct antimicrobial assays (>1000) [3], the 3,6-dichloro motif is essential for the bioactivity of the final molecules. This scenario is relevant for medicinal chemistry and drug discovery programs targeting new antimicrobial agents, where the 3,6-DCPA is the preferred building block to introduce the specific halogen substitution pattern.

Synthesis of 3,6-Difluorophthalic Anhydride and Fluoroanthraquinones

3,6-DCPA is a direct precursor to 3,6-difluorophthalic anhydride via a KF/NaF-mediated halogen exchange reaction, which can be achieved in 77% yield on a 100 g scale [4]. The difluoro derivative is then used to synthesize 1,4-difluoro-5,8-dihydroxyanthraquinone, an advanced intermediate for pharmaceuticals and dyes. This established synthetic route makes 3,6-DCPA the required starting material for any program needing this specific fluorinated anthraquinone scaffold.

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